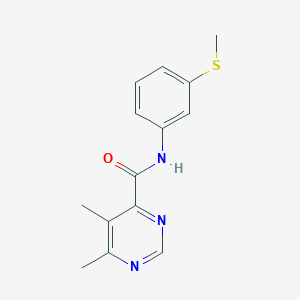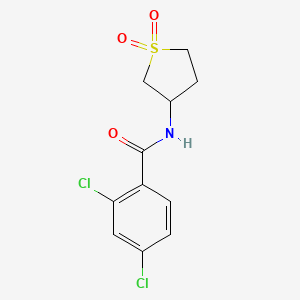
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide” is a chemical compound with the linear formula C11H11Cl2NO3S . It has a molecular weight of 308.185 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide” is represented by the linear formula C11H11Cl2NO3S . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational properties are not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide” are not explicitly mentioned in the retrieved resources. The compound has a molecular weight of 308.185 .Applications De Recherche Scientifique
Fluorescence Probes for Reactive Oxygen Species Detection
The development of novel fluorescence probes capable of detecting highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase showcases the application of complex organic molecules in biological and chemical studies. These probes, designed for specificity and resistance to autoxidation, highlight the potential of similar compounds in studying biological processes and chemical reactions involving reactive oxygen species (Setsukinai et al., 2003).
Antipathogenic Activity of Thiourea Derivatives
Research on acylthioureas and their interaction with bacterial cells emphasizes the antipathogenic potential of these compounds. The significant activity against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus, suggests that structurally similar compounds might also possess valuable antimicrobial and antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Structural and Spectroscopic Characterization
Studies involving the synthesis, crystal structure analysis, and spectroscopic investigations of benzamide derivatives, including their NBO (Natural Bond Orbital) and NLO (Non-Linear Optical) properties, demonstrate the importance of detailed structural characterization in understanding the physical and chemical properties of complex organic molecules (Demir et al., 2016).
Anti-Tubercular Applications
The synthesis of novel derivatives for anti-tubercular activity, along with cytotoxicity testing and molecular docking studies, showcases the application of benzamide derivatives in developing new therapeutic agents. This research highlights the potential of these compounds in addressing global health challenges such as tuberculosis (Nimbalkar et al., 2018).
Safety and Hazards
Specific safety and hazard information for “2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide” is not available in the retrieved resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .
Propriétés
IUPAC Name |
2,4-dichloro-N-(1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-7-1-2-9(10(13)5-7)11(15)14-8-3-4-18(16,17)6-8/h1-2,5,8H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIPTGWPEDTTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2859085.png)
![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B2859086.png)


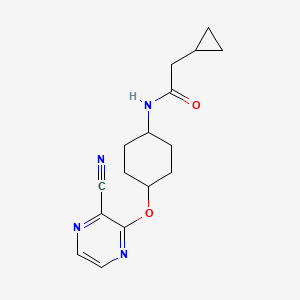

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2859097.png)
![3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2859099.png)

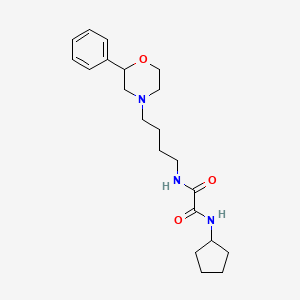
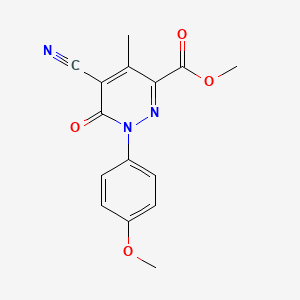
![3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2859106.png)
